2-Oxoindoline-5-carbonitrile
Overview
Description
2-Oxoindoline-5-carbonitrile is a chemical compound with the molecular formula C9H6N2O . It is used in various fields of research .
Synthesis Analysis
The synthesis of 2-Oxoindoline-5-carbonitrile involves the use of acetic acid and zinc at a temperature of 30 - 35℃ for 2 hours . The reaction mixture is then concentrated under vacuum, and the residue is stirred with 1 N HCl solution for 1 hour .Molecular Structure Analysis
The molecular structure of 2-Oxoindoline-5-carbonitrile is represented by the linear formula C9H6N2O . The InChI code for this compound is 1S/C9H6N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-4,11-12H .Chemical Reactions Analysis
The chemical reactions involving 2-Oxoindoline-5-carbonitrile are complex and involve several stages . For instance, one synthesis route involves the use of acetic acid and zinc at ambient temperature .Physical And Chemical Properties Analysis
2-Oxoindoline-5-carbonitrile is a solid at room temperature . It has a molecular weight of 158.16 , a boiling point of 389.677°C at 760 mmHg , and a melting point of 236-239°C .Scientific Research Applications
Base-Assisted Transformations
A study investigated the base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles, revealing unexpected reactions including unusual extrusions and aryl shifts leading to the formation of 3-hydroxyindolin-2-ones. This research highlights the reactivity of oxoindoline derivatives under specific conditions, providing insights into synthetic pathways for developing novel compounds (Aksenov et al., 2022).
Synthesis of 3-Oxoisoindoline Derivatives
Another research focused on the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives using a Sc(OTf)3-catalyzed three-component cascade reaction. The study demonstrates a facile and efficient approach for generating these derivatives, highlighting the versatility of oxoindoline compounds in synthetic organic chemistry (Chen & Cai, 2016).
Development of Progesterone Receptor Modulators
Research into the development of new progesterone receptor modulators for potential applications in female healthcare utilized a pyrrole-oxindole scaffold, demonstrating the pharmaceutical applications of oxoindoline derivatives. The study underscores the importance of structural modifications in altering the biological activity of these compounds (Fensome et al., 2008).
Photovoltaic Properties
Investigations into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, related to oxoindoline chemistry, have shown potential applications in the fabrication of organic-inorganic photodiode devices. This study highlights the utility of oxoindoline derivatives in the development of new materials for energy conversion and storage (Zeyada et al., 2016).
Anticancer Evaluation
A study on the synthesis and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, although not directly mentioning 2-Oxoindoline-5-carbonitrile, exemplifies the broader research interest in oxoindoline derivatives for their potential therapeutic applications (Kachaeva et al., 2018).
Safety And Hazards
The safety information for 2-Oxoindoline-5-carbonitrile indicates that it has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-oxo-1,3-dihydroindole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSLRYUVHMXTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378394 | |
Record name | 2-oxoindoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxoindoline-5-carbonitrile | |
CAS RN |
61394-50-1 | |
Record name | 2-oxoindoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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